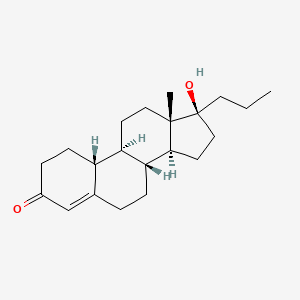
17-alpha-Propyl-19-nortestosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-alpha-Propyl-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from nandrolone (19-nortestosterone) It is a member of the 19-nortestosterone family, characterized by the absence of a carbon atom at the 19th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Propyl-19-nortestosterone typically involves the modification of the steroid nucleus. One common method includes the alkylation of 19-nortestosterone at the 17-alpha position using propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 17-alpha-Propyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other steroid derivatives.
Biology: The compound is used in studies related to hormone receptor interactions and cellular signaling pathways.
Medicine: Research has investigated its potential as a therapeutic agent for conditions such as muscle wasting and osteoporosis.
Industry: It is utilized in the development of performance-enhancing drugs and other pharmaceutical products
Wirkmechanismus
The mechanism of action of 17-alpha-Propyl-19-nortestosterone involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to anabolic effects such as increased muscle mass and strength. Additionally, it exhibits progestogenic activity by interacting with progesterone receptors, influencing reproductive and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Nandrolone (19-nortestosterone): The parent compound, known for its anabolic and androgenic properties.
17-alpha-Ethyl-19-nortestosterone: Another derivative with similar anabolic effects but different pharmacokinetic properties.
17-alpha-Methyl-19-nortestosterone: Known for its oral bioavailability and potent anabolic effects
Uniqueness: 17-alpha-Propyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its propyl group at the 17-alpha position enhances its anabolic activity while reducing androgenic side effects compared to other derivatives .
Eigenschaften
CAS-Nummer |
27984-91-4 |
|---|---|
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
HPCDOEGWOFWBNG-XUDSTZEESA-N |
Isomerische SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Kanonische SMILES |
CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
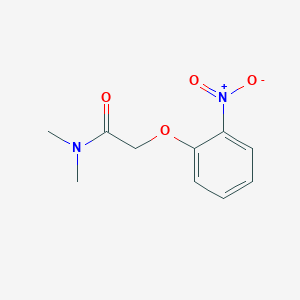
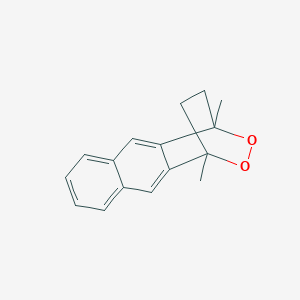
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
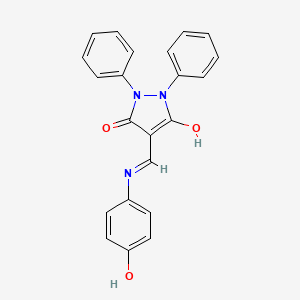
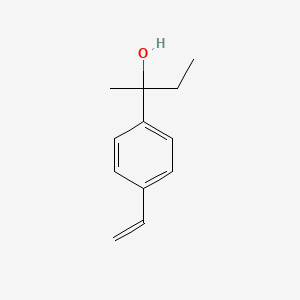
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
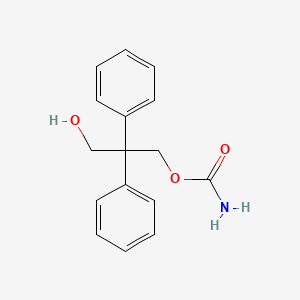
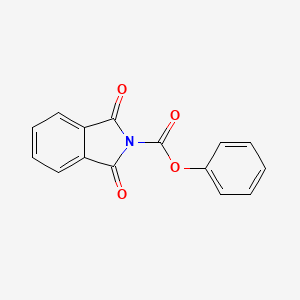
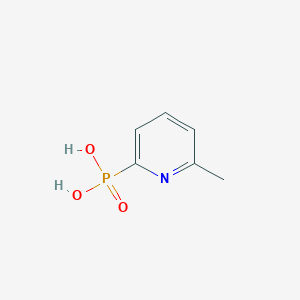
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
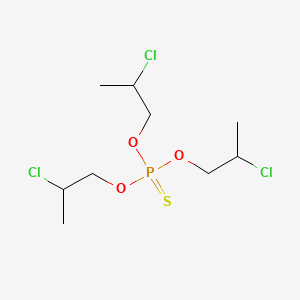
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

